Oxindanac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKXTUIUKKGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867671 | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68548-99-2, 99910-67-5, 99910-68-6 | |
| Record name | Oxindanac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXINDANAC, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for Oxindanac
Total Synthesis Approaches for Oxindanac (B1678053) and its Precursors
Total synthesis of complex organic molecules often involves multi-step routes from simpler precursors. While specific detailed total synthesis schemes for this compound itself were not extensively detailed in the search results, related synthetic strategies for similar indene (B144670) or cyclic structures and the synthesis of precursors for carboxylic acid-containing compounds were mentioned.
One approach described for synthesizing cyclic structures involves the intramolecular (2+2) cycloaddition of vinyl ketenes to olefins, which can lead to key intermediates for various derivatives displaying biological activities. Current time information in Bangalore, IN.researchgate.net This method has been applied to the synthesis of triquinane skeletons. Current time information in Bangalore, IN.researchgate.net The synthesis of carboxylic acid-containing compounds often involves conjugation to glucuronic acid as a major metabolic pathway. Current time information in Bangalore, IN.researchgate.net
Stereoselective Synthesis of this compound Enantiomers
This compound possesses a chiral center at the 1-position due to the substituted carbon atom, resulting in two enantiomers: (+)-Oxindanac and (-)-Oxindanac. ontosight.ai Stereoselective synthesis aims to produce one enantiomer in unequal amounts compared to the other. iupac.orgethz.ch
Methods for obtaining optically pure enantiomers of this compound have been explored, particularly through chromatographic resolution techniques. nih.gov Direct liquid chromatographic resolution on triacetylcellulose (B593227) has been described for preparing optically pure enantiomers of this compound via its tert.-butyl or benzyl (B1604629) ester. nih.gov Cleavage of these optically pure enantiomeric esters yields the corresponding acids without significant racemization. nih.gov The methyl ester of this compound can also be resolved on the same chiral phase. nih.gov
While this compound is reported to racemize easily upon derivatization to diastereomers, methylation to the methyl ester with diazomethane (B1218177) does not cause significant racemization. nih.gov Enantioselective chromatography, especially using polysaccharide-based chiral stationary phases, has become a standard technique for separating optical isomers and determining enantiomeric composition. chimia.chresearchgate.netresearchgate.net This technique has evolved from an analytical tool to a preparative technology. researchgate.net
Synthesis of Specific this compound Isomers
Beyond enantiomers, other isomers of this compound could theoretically exist depending on structural variations. However, the provided information primarily focuses on the enantiomeric forms due to the chiral center at C-1. The synthesis of specific isomers would depend on the desired structural modification and would likely involve tailored synthetic routes. The search results did not provide specific details on the synthesis of structural or geometrical isomers distinct from the enantiomers.
Functionalization and Derivatization Techniques for this compound
Functionalization and derivatization techniques are employed to modify the this compound structure, often to alter its properties, facilitate analysis, or create new analogs.
Preparation of this compound Glucuronide Conjugates
A significant metabolic pathway for carboxylic acid-containing compounds like this compound in mammals is conjugation to glucuronic acid, forming 1-O-acyl-β-D-glucuronides. Current time information in Bangalore, IN.researchgate.net These glucuronides are known to be labile, hydrolyzing rapidly at pH > 8 and undergoing acyl migration to hydroxyl groups at C-2, C-3, and C-4. chimia.ch They can also react with endogenous nucleophiles. chimia.ch
A specific synthesis of the labile 1-O-acyl-β-D-glucuronide of this compound has been reported using a protected form of glucuronic acid. researchgate.netchimia.chsemanticscholar.orgdntb.gov.ua This synthesis involves multiple steps, including coupling of this compound to a protected glucuronic acid derivative using reagents like PPh3 and diisopropyl azodicarboxylate (Scheme 2 in source researchgate.netsemanticscholar.org). Key features of this synthesis include the preparation of the protected glucuronic acid on a multigram scale and efficient introduction and selective deprotection of protecting groups. researchgate.netdntb.gov.ua
A simplified representation of the synthesis of the this compound glucuronide conjugate, based on the provided scheme, is shown below:
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |
| a | Glucuronic acid derivative | Ag₂CO₃, 3,4-dimethoxybenzyl alcohol, PhH | Intermediate 1 | 60 |
| b | Intermediate 1 | MeONa, MeOH | Intermediate 2 | 74 |
| c | Intermediate 2 | Allyl chloroformate, pyridine | Intermediate 3 | 87 |
| d | Intermediate 3 | NaOH, THF | Intermediate 4 | - |
| e | Intermediate 4 | Me₂C=CNMe₂Cl, CH₂Cl₂ | Intermediate 5 | - |
| f | Intermediate 5 | Benzyl alcohol, pyridine, CH₂Cl₂ | Intermediate 6 | 72 (3 steps) |
| g | Intermediate 6 | DDQ, CH₂Cl₂-H₂O, RT | Protected Glucuronic Acid Derivative (8) | 88 |
| h | Protected Glucuronic Acid Derivative (8), this compound | PPh₃, diisopropyl azodicarboxylate, THF | Coupled Product | 50 |
| i | Coupled Product | Pd(PPh₃)₄, acetylacetone, THF | Deprotected Product | 35 |
| j | Deprotected Product | H₂, Pd/C, AcOEt-MeOH | 1-O-acyl-β-D-glucuronide of this compound (9) | > 90 |
Note: This table is based on the description and scheme provided in sources semanticscholar.org and researchgate.net. Intermediate structures are not explicitly shown but represent sequential products in the synthesis.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of a core compound like this compound are common practices in chemistry to explore modified properties or activities. nih.gov This involves altering the chemical structure through various reactions, such as functional group modifications, additions, or substitutions.
While specific details on the design and synthesis of a wide range of this compound analogs were not extensively covered in the search results, the general principles of designing and synthesizing analogs of cyclic compounds or those with carboxylic acid functionalities are relevant. For instance, the synthesis of steroidal isoxazolines and oxazolines as potential antiproliferative agents involves different routes from precursor molecules, highlighting the diverse synthetic strategies employed in analog preparation. nih.gov Derivatization procedures can also be used to improve the sensitivity or selectivity of analytical methods for compounds. nih.gov
The concept of creating derivatives is also seen in the context of prodrugs, where a compound is modified to improve its delivery or reduce side effects, such as nitrate (B79036) prodrugs designed to release nitric oxide. google.com
Molecular Mechanism of Action Studies of Oxindanac
Investigations into Cyclooxygenase (COX) Inhibition by Oxindanac (B1678053)
This compound is described as a cyclooxygenase inhibitor. patsnap.com Studies have investigated its effects on prostaglandin (B15479496) synthesis, an action primarily mediated by COX enzymes. ontosight.ainih.gov
Elucidation of Specific COX Isoform Interactions (e.g., COX-1, COX-2)
Research indicates that this compound is a cyclooxygenase inhibitor. patsnap.com While the precise details of its interaction with specific COX isoforms (COX-1 and COX-2) are not extensively documented in the provided search results, NSAIDs generally exert their effects by inhibiting these enzymes, which are crucial for converting arachidonic acid into prostaglandins. nih.govwikipedia.org COX-1 is typically involved in normal physiological functions, while COX-2 is induced during inflammation. wikipedia.orgtg.org.au Some NSAIDs show selectivity towards inhibiting COX-2 over COX-1. nih.govclevelandclinic.org One source describes this compound as a "weak cyclooxygenase inhibitor". ncats.ioncats.io A study in calves assessed the pharmacodynamics of this compound by its inhibition of serum thromboxane (B8750289) B2 (TxB2), which is an index of platelet cyclo-oxygenase activity, primarily mediated by COX-1. capes.gov.brnih.gov This study concluded that this compound causes reversible inhibition of platelet cyclo-oxygenase in calves. capes.gov.brnih.gov
Comparative Analysis of this compound's COX Inhibition Potency
This compound is characterized as a moderately active cyclo-oxygenase inhibitor in vitro nih.gov and a weak cyclooxygenase inhibitor ncats.ioncats.io. In a study involving calves, the inhibition of serum TxB2 by this compound was assessed, and plots of total plasma this compound concentration versus inhibition of serum TxB2 fitted a sigmoidal Emax equation. capes.gov.brnih.gov The ED50 values in this study ranged from 1.6 to 1.9 µg/ml. capes.gov.brnih.gov There were no significant differences in the estimates for ED50, Hill constant, or Emax between in vivo studies and when blood was spiked with this compound in vitro. capes.gov.brnih.gov
For comparative context, other NSAIDs exhibit varying potencies and selectivities for COX isoforms. For example, valdecoxib (B1682126) potently inhibits recombinant COX-2 with an IC50 of 0.005 µM, compared to 0.05 µM for celecoxib (B62257) and 0.5 µM for rofecoxib. nih.gov Acetaminophen, another analgesic, is described as a weak inhibitor of prostaglandin synthesis in vitro and a weak inhibitor of both COX-1 and COX-2, with marginal selectivity for COX-1 over COX-2 in some studies. oup.com
Based on the available data, a direct quantitative comparison of this compound's potency (IC50 or ED50) against a wide range of other NSAIDs for specific human COX-1 and COX-2 isoforms is limited in the provided search results. However, the calf study provides specific ED50 data for its effect on platelet cyclo-oxygenase activity. capes.gov.brnih.gov
Data Table: Inhibition of Platelet Cyclo-oxygenase by this compound in Calves
| Parameter | Value (µg/ml) |
| ED50 Range | 1.6 - 1.9 |
| Hill Constant | 1.3 - 2.7 |
Note: Data derived from studies on inhibition of serum TxB2, an index of platelet cyclo-oxygenase activity, in calves. capes.gov.brnih.gov
Exploration of Other Potential Molecular Targets and Pathways
Beyond cyclooxygenase inhibition, the provided search results offer limited detailed information on other specific molecular targets or pathways explored for this compound. One source broadly mentions that further research is needed to fully understand its properties and potential uses. ontosight.ai While NSAIDs primarily target COX enzymes, some may have additional mechanisms or interact with other pathways. However, the provided information does not specify such interactions for this compound.
Enzymatic Reaction Kinetics of this compound Interactions
Studies in calves investigating the inhibition of serum TxB2 by this compound found that the relationship between total plasma this compound concentration and the inhibition of serum TxB2 fitted a sigmoidal Emax enzyme kinetics model. capes.gov.brnih.gov This suggests a reversible inhibition of platelet cyclo-oxygenase. capes.gov.brnih.gov The study concluded that the inhibition of serum TxB2 could be predicted from total plasma drug concentration using a multicompartmental model and sigmoidal Emax enzyme kinetics. capes.gov.brnih.gov It was noted that factors such as drug equilibration between plasma and its target site, free versus total drug concentration, or chirality did not need to be taken into account for this prediction in calves. capes.gov.brnih.gov
Data Table: Enzymatic Reaction Kinetics Parameters (Calves)
| Kinetic Model | Parameter Type | Description |
| Sigmoidal Emax | ED50 | Concentration for 50% effect (1.6 - 1.9 µg/ml) capes.gov.brnih.gov |
| Sigmoidal Emax | Hill Constant | Parameter describing the steepness of the curve (1.3 - 2.7) capes.gov.brnih.gov |
| Sigmoidal Emax | Emax | Maximum effect (not specified as a numerical value in the snippets, but the model was fitted) capes.gov.brnih.gov |
Note: Data derived from studies on inhibition of serum TxB2, an index of platelet cyclo-oxygenase activity, in calves. capes.gov.brnih.gov
Preclinical Pharmacological Activity Investigations of Oxindanac
In Vitro Pharmacological Profiling of Oxindanac (B1678053)
In vitro studies are crucial for understanding the direct effects of a compound on biological targets and pathways before moving to complex in vivo systems.
Enzyme Inhibition Assays (e.g., Prostaglandin (B15479496) Synthesis)
This compound has been identified as a cyclo-oxygenase inhibitor. nih.gov Prostaglandin synthesis is a key pathway involved in inflammation and pain, catalyzed by COX enzymes. ontosight.aipatsnap.comwikipedia.org Inhibition of this pathway is a common mechanism of action for NSAIDs. ontosight.aipatsnap.comwikipedia.orgscielo.org.mx
Studies in calves have assessed the ability of this compound to inhibit serum thromboxane (B8750289) B2 (TxB2) production, which serves as an index of platelet cyclo-oxygenase activity. nih.govnih.govcapes.gov.brnih.gov These studies were conducted both in vivo and in vitro by spiking blood with this compound. capes.gov.brnih.gov The inhibition of serum TxB2 by this compound in calves was found to fit a sigmoidal Emax equation. capes.gov.brnih.gov Estimates for the concentration required to achieve 50% inhibition (ED50) and the Hill constant were derived from these studies. capes.gov.brnih.gov Notably, there were no significant differences observed in the estimates for ED50, Hill constant, or Emax between the in vivo studies using various doses and the in vitro studies where blood was spiked with this compound. capes.gov.brnih.gov
Table 1: In Vitro and In Vivo Inhibition of Serum TxB2 by this compound in Calves
| Parameter | In Vivo (μg/mL) | In Vitro (μg/mL) |
| ED50 Estimate | 1.6 - 1.9 | 1.6 - 1.9 |
| Hill Constant | 1.3 - 2.7 | 1.3 - 2.7 |
| Emax | Not specified | Not specified |
Note: Data derived from studies on the correlation between this compound pharmacokinetics and inhibition of serum thromboxane B2 in calves. capes.gov.brnih.gov
This suggests that the inhibition of platelet cyclo-oxygenase by this compound in calves is reversible and can be predicted from total plasma drug concentration based on a multicompartmental model and sigmoidal Emax enzyme kinetics. capes.gov.brnih.gov
Cell-Based Assays for Target Engagement
Cell-based assays for target engagement are valuable tools in preclinical profiling as they can assess the binding of a compound to its intended target protein within a living cellular environment. youtube.comnih.govresearchgate.netdiscoverx.com These assays can provide information on compound cell permeability and the interaction between the compound and its target in a more biologically relevant context compared to cell-free assays. youtube.comdiscoverx.compromegaconnections.com While the importance and methodologies of cell-based target engagement assays are recognized in drug discovery youtube.comnih.govresearchgate.netdiscoverx.compromegaconnections.com, specific data detailing the use of such assays to evaluate this compound's target engagement were not found in the provided search results.
In Vivo Preclinical Studies of this compound (Animal Models)
In vivo studies using animal models are essential for evaluating the potential therapeutic effects and systemic activity of a compound in a complex biological system. researchgate.netmdpi.com
Animal Models of Inflammatory Responses
Preclinical evaluation of anti-inflammatory activity often utilizes various animal models designed to mimic aspects of human inflammatory conditions. ijpras.comasianjpr.com this compound has been investigated in several such models.
One model employed is the intradermal carrageenan-induced inflammation model in calves. nih.govnih.gov Carrageenan injection induces a localized inflammatory response characterized by biphasic skin swelling, involving initial edema followed by cellular infiltration. nih.govnih.gov This model is considered suitable for testing the anti-edematous activity of NSAIDs. nih.govnih.gov Intravenous administration of this compound at doses ranging from 0.5 to 8.0 mg/kg was shown to reduce the volume of swelling. nih.govnih.gov Statistical significance in reducing swelling was observed at doses of 2 mg/kg and above. nih.govnih.gov The ED50 and ED90 values for the inhibition of peak swelling volume (measured at 4 hours) were estimated. nih.govnih.gov
Table 2: Anti-edematous Activity of this compound in Carrageenan-Induced Edema in Calves
| Dose (mg/kg, i.v.) | Effect on Swelling Volume (relative to control) | Statistical Significance (p < 0.05) |
| 0.5 | Reduction observed | No |
| 1.0 | Reduction observed | No |
| 2.0 | Significant reduction | Yes |
| 4.0 | Significant reduction | Yes |
| 8.0 | Significant reduction | Yes |
Note: Data based on the use of intradermal carrageenan in calves to estimate this compound dose. nih.govnih.gov
The dose of this compound required for anti-edematous activity in this model was found to correlate with the maximal inhibition of serum TxB2. nih.govnih.gov
Another inflammatory condition where this compound's effects were studied is experimental meningitis in rabbits. nih.govpsu.edu In this model, inhibition of cyclooxygenases by this compound was found to be effective, leading to a reduction in inflammation and even reducing permanent sequelae and death. nih.govpsu.edu this compound demonstrated greater effectiveness in this experimental meningitis model compared to corticosteroids. nih.govpsu.edu
Assessment of Analgesic Activity in Preclinical Models
Preclinical evaluation of analgesic activity involves assessing a compound's ability to reduce pain-related behaviors in animal models. slideshare.netnih.govnih.govpensoft.net In the intradermal carrageenan model in calves, which induces sensitivity to pressure, this compound was also assessed for its analgesic activity. nih.govnih.gov Statistically significant analgesic activity compared to placebo was observed at doses of 2 mg/kg and above. nih.govnih.gov However, a clear maximum analgesic response was not reached within the tested dose range in this specific model. nih.govnih.gov
Systemic Effects of this compound in Non-Human Systems
Beyond its direct effects on inflammation and pain pathways, preclinical studies can also provide insights into the systemic behavior of a compound in non-human systems. In the study investigating the correlation between this compound pharmacokinetics and pharmacodynamics in calves, systemic parameters were assessed. capes.gov.brnih.gov The pharmacokinetics of this compound after intravenous administration were analyzed using two or three compartment open models. capes.gov.brnih.gov The elimination half-life was found to be relatively constant within the dose range of 0.5 to 4 mg/kg (20.2-22.8 hours) and shorter at 8 mg/kg (14.7 hours). capes.gov.brnih.gov The study also demonstrated that the inhibition of serum TxB2, an indicator of systemic COX inhibition, could be predicted from the total plasma this compound concentration. capes.gov.brnih.gov
Table 3: Elimination Half-life of this compound in Calves
| Dose (mg/kg, i.v.) | Elimination Half-life (hours) |
| 0.5 - 4.0 | 20.2 - 22.8 |
| 8.0 | 14.7 |
Note: Data derived from pharmacokinetic studies in calves. capes.gov.brnih.gov
Structure Activity Relationship Sar Investigations of Oxindanac
Elucidation of Structural Determinants for Molecular Activity
The fundamental structural determinants for the molecular activity of Oxindanac (B1678053) are centered around its core indene (B144670) scaffold substituted with a benzoyl group and a carboxylic acid function. ontosight.ai The indene ring system provides the basic framework, while the attached functional groups are crucial for interaction with biological targets, such as cyclooxygenase enzymes. While this compound is recognized within the context of SAR studies for analgesic and anti-inflammatory compounds, detailed research findings specifically elucidating the precise roles of individual atoms or functional groups within the this compound structure for its molecular activity were not extensively detailed in the available literature. osf.iouclv.edu.curesearchgate.net Its classification as an NSAID suggests its mechanism involves prostaglandin (B15479496) synthesis inhibition, a common pathway targeted by this class of drugs through interactions with COX enzymes. ontosight.ai
Modifications of the Indene Ring System and Substituents
Modifications to the indene ring system and its substituents are typically explored in SAR studies to understand their impact on potency, selectivity, and pharmacokinetic properties. For this compound, the key substituents are the benzoyl group at the 5-position and the carboxylic acid group at the 1-position of the 2,3-dihydro-1H-indene-1-carboxylic acid core. ontosight.ai
Impact of Benzoyl Group and Carboxylic Acid Position
Role of Enantiomeric Configuration in Activity
This compound exists as two enantiomers, typically referred to as (+)-oxindanac and (-)-oxindanac. ontosight.ai The enantiomeric configuration can significantly influence the pharmacological activity of chiral compounds due to differential interactions with stereoselective biological targets. Research indicates that for this compound, most of its pharmacological activity is associated with the (S)-isomer. researchgate.net Studies in calves assessing the pharmacokinetics and pharmacodynamics of this compound noted that while the compound causes reversible inhibition of platelet cyclo-oxygenase, and its inhibition of serum thromboxane (B8750289) B2 could be predicted from total plasma drug concentration, it was not necessary to account for chirality in that specific predictive model. patsnap.com However, the finding that the (S)-isomer is primarily responsible for the activity highlights the importance of stereochemistry in the interaction with its biological target(s). researchgate.net Furthermore, bidirectional inversion of this compound enantiomers has been observed in plasma. researchgate.net
Computational Chemistry and Theoretical Modeling Studies on Oxindanac
Molecular Docking and Molecular Dynamics Simulations of Oxindanac (B1678053)
Molecular docking and molecular dynamics simulations are widely used to study the interactions between a small molecule (ligand) and a larger molecule, such as a protein (receptor). These techniques help predict binding affinities, identify key interaction points, and understand the dynamic behavior of the ligand-target complex. While specific detailed studies solely focused on this compound's molecular docking and dynamics were not extensively found in the search results, the general principles and applications of these methods in related areas provide context. Molecular docking studies are commonly used to simulate the binding of ligands to receptor models, evaluating plausible orientations and conformations based on binding energies and contacts with amino acids in the binding pocket researchgate.netnih.govnih.gov.
Ligand-Target Binding Interaction Analysis
Analysis of ligand-target binding interactions typically involves evaluating the types of forces and contacts that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Molecular docking scores often reflect the estimated binding energy, providing an indication of the strength of the interaction researchgate.netnih.gov. Identifying the specific amino acid residues in the target that interact with the ligand is crucial for understanding the molecular basis of binding researchgate.net. While direct data for this compound was not retrieved, the principle involves analyzing the docked poses to determine these interaction points.
Conformational Analysis and Stability Predictions
Conformational analysis in computational chemistry explores the different spatial arrangements (conformations) a molecule can adopt. Stability predictions aim to determine the most energetically favorable conformations. Molecular dynamics simulations can provide insights into the flexibility of a molecule and the stability of its complex with a target over time googleapis.com. Although specific data on this compound's conformational analysis and stability predictions from simulations were not detailed in the search results, these are standard outputs of molecular dynamics studies applied to ligand-protein interactions.
Quantum Chemical Calculations of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, charge distributions, and spectroscopic properties. Density Functional Theory (DFT) is a commonly used quantum chemical method researchgate.net.
Electronic Structure Properties
Electronic structure properties calculated using quantum chemistry include parameters such as molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and charge distribution dntb.gov.uadocsdrive.com. These properties are important for understanding a molecule's reactivity and how it might interact with other molecules or biological systems. For example, the density of electrostatic potential on the molecular surface can indicate regions that are electron-rich or electron-deficient, suggesting potential sites for nucleophilic or electrophilic attack docsdrive.com.
Reactivity Predictions
Quantum chemical calculations can help predict a molecule's reactivity by analyzing its electronic structure. For instance, the energies and shapes of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) can indicate where a molecule is likely to donate or accept electrons in a reaction docsdrive.com. The electrostatic potential surface can also highlight regions prone to electrophilic or nucleophilic attack docsdrive.com. While specific reactivity predictions for this compound using quantum chemistry were not found, these are general applications of such calculations in studying chemical compounds.
Preclinical Metabolic Pathway Investigations of Oxindanac
Identification of Metabolic Pathways in Preclinical Species
The metabolic transformation of a drug typically involves two phases: Phase I functionalization reactions and Phase II conjugation reactions msdmanuals.comias.ac.in. Phase I reactions often introduce or expose polar functional groups through processes like oxidation, reduction, and hydrolysis, while Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous substances such as glucuronic acid or sulfate (B86663) msdmanuals.comias.ac.in. These transformations generally increase the polarity and water solubility of the compound, facilitating its excretion from the body nih.govias.ac.innih.gov. Understanding these pathways in preclinical species is vital for predicting human metabolism and identifying potential liabilities evotec.comwuxiapptec.comjubilantbiosys.combioivt.comnih.gov.
Conjugation Pathways (e.g., Glucuronidation)
Conjugation reactions, often referred to as Phase II metabolism, involve the covalent attachment of an endogenous molecule to the drug or its Phase I metabolite msdmanuals.comias.ac.in. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a particularly common and significant conjugation pathway, occurring in the liver microsomal enzyme system msdmanuals.com. Other conjugation pathways include sulfation, acetylation, and amino acid conjugation msdmanuals.comias.ac.in. These reactions typically result in highly polar conjugates that are readily excreted in urine and bile msdmanuals.com. While specific data on Oxindanac's conjugation pathways in preclinical species is not detailed in the provided search results, the importance of glucuronidation and other conjugation reactions in drug metabolism is well-established msdmanuals.comias.ac.in.
Metabolite Identification and Profiling in Preclinical Models
Metabolite identification and profiling studies in preclinical models are essential for characterizing the metabolic fate of a drug candidate evotec.comwuxiapptec.comjubilantbiosys.combioivt.com. These studies involve the detection, structural elucidation, and often semi-quantification of metabolites formed in various biological matrices, such as plasma, urine, feces, bile, and tissues, following in vitro or in vivo administration of the compound evotec.comwuxiapptec.comjubilantbiosys.comwuxiapptec.com. Techniques such as high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) are commonly employed for this purpose, allowing for accurate mass determination and structural assignment of metabolites evotec.comwuxiapptec.com. Radiolabeled compounds (e.g., with 14C or 3H) are also frequently used to track drug-related material and facilitate comprehensive metabolite profiling wuxiapptec.comtechnosaurus.co.jp. The goal is to identify major metabolites and understand the biotransformation routes evotec.comjubilantbiosys.combioivt.com. Although specific metabolite profiles for This compound (B1678053) in preclinical species are not available in the search results, the general methodologies and objectives of such studies are well-described evotec.comwuxiapptec.comjubilantbiosys.combioivt.comwuxiapptec.comtechnosaurus.co.jp.
Comparative Metabolism Studies Across Preclinical Species
Comparative metabolism studies across preclinical species are crucial for selecting the most relevant animal models for toxicology studies and for predicting potential differences in metabolism between animals and humans evotec.comwuxiapptec.combioivt.comjubilantbiosys.combioivt.comeuropa.eu. These studies compare the metabolic profiles of a drug candidate in different preclinical species (e.g., rat, dog, monkey) and, ideally, with human in vitro systems (e.g., human liver microsomes or hepatocytes) evotec.comwuxiapptec.combioivt.comeuropa.eu. The aim is to identify species that produce similar metabolites to humans, particularly focusing on any major human metabolites that are not observed or are present at significantly lower levels in the preclinical species used for toxicity testing jubilantbiosys.comresearchgate.neteuropa.eu. Such "disproportionate" human metabolites may require specific toxicological evaluation wuxiapptec.comjubilantbiosys.comeuropa.eu. While direct comparative metabolism data for this compound across preclinical species is not provided in the search results, the principle of comparing metabolic profiles to assess the suitability of animal models is a standard practice in preclinical drug development evotec.comwuxiapptec.combioivt.comjubilantbiosys.combioivt.comeuropa.eu. Differences in enzyme expression and activity, including CYP450s and UGTs, contribute to observed species differences in metabolism optibrium.comresearchgate.neteuropa.eu.
Enantiomeric Research and Chirality of Oxindanac
Analytical Separation Techniques for Oxindanac (B1678053) Enantiomers
The separation and analysis of this compound enantiomers are essential for enantiopurity control, pharmacokinetic studies, and the investigation of stereoselectivity in biological processes. research-solution.comchimia.ch Various analytical techniques have been developed and applied for the resolution of chiral compounds, including this compound and its derivatives. research-solution.commdpi.com
Chiral Chromatography (e.g., HPLC, TLC)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely used techniques for the analytical separation of enantiomers. research-solution.commdpi.comnih.gov Direct separation of enantiomers using chiral stationary phases (CSPs) is a common approach due to its relative simplicity. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are dominant and widely used in HPLC for enantiomeric separations, offering versatility and high enantiodiscrimination performance. researchgate.netresearchgate.net These phases are compatible with various elution modes, including normal, reversed, polar organic, and polar ionic. researchgate.net
Thin-Layer Chromatography (TLC) has also been successfully applied to the separation of racemic this compound into its enantiomeric components. research-solution.comspringernature.comchemistrydocs.com This planar chromatographic method utilizes chiral stationary phases or chiral selectors in the mobile phase to achieve enantiomeric resolution. research-solution.comspringernature.com
Capillary Electrophoresis for Enantiomeric Resolution
Capillary Electrophoresis (CE) has emerged as a powerful alternative to chromatographic methods for chiral separations, offering high separation efficiency, rapid analysis times, and low reagent consumption. research-solution.commdpi.comutm.mxscielo.org.mx Enantiomeric resolution in CE is typically achieved by adding a suitable chiral selector to the background electrolyte. utm.mx Cyclodextrins, both native and derivatized, are frequently used as chiral selectors in CE due to their ability to form complexes of differing stability with the enantiomers, leading to separation based on differences in charge and mass of the complexes. utm.mxscielo.org.mxnih.gov While not specifically focused on this compound in all instances, the principles and application of CE with chiral selectors like cyclodextrins for resolving drug enantiomers are well-established. utm.mxscielo.org.mxnih.govmdpi.com
Preparative Enantioselective Separation of this compound
While analytical techniques focus on the separation for analysis and quantification, preparative enantioselective separation aims to obtain larger quantities of pure enantiomers. Preparative liquid chromatography, particularly utilizing polysaccharide-based chiral stationary phases, is a key technique for this purpose. chimia.chresearchgate.netresearchgate.net This method allows for the isolation of milligrams to kilograms of enantiomerically pure compounds, which is essential during drug discovery and clinical trial phases. researchgate.net Although specific details on the preparative separation of this compound enantiomers were not extensively detailed in the search results, the successful analytical separation of this compound methyl ester enantiomers using polysaccharide phases in a context that also discusses preparative resolution of other compounds suggests the potential applicability of these methods for preparative scale separation of this compound or its derivatives. researchgate.netresearchgate.net
Stereoselective Interactions and Recognition Studies of this compound Enantiomers
The separation of enantiomers relies on the stereoselective interactions between the chiral analytes and a chiral environment, typically provided by a chiral stationary phase or a chiral selector in the mobile phase. research-solution.comphenomenex.comnih.gov These interactions lead to the formation of transient diastereomeric complexes with differing stabilities, resulting in differential retention or migration behavior of the enantiomers. research-solution.comutm.mxnih.gov
Chiral Recognition Mechanisms
Chiral recognition mechanisms involve the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector. phenomenex.comnih.govpsu.edu Several models have been proposed to explain these interactions, including the widely referenced three-point interaction model. phenomenex.compsu.edu This model suggests that at least three simultaneous interactions (which can be attractive or repulsive) between one enantiomer and the chiral selector are necessary for chiral discrimination. psu.eduscribd.com
Drug Discovery and Development Strategies Applied to Oxindanac Research
Target Identification and Validation Approaches in Oxindanac (B1678053) Research
Target identification is a fundamental step in drug discovery, aiming to pinpoint the specific biological molecules or pathways involved in a disease that a drug can modulate. Target validation then confirms that modulating this identified target has a meaningful effect on the disease process. wjbphs.comnih.govtechnologynetworks.com
In the context of this compound research, the primary identified target is the cyclooxygenase (COX) enzyme. ontosight.ai this compound is characterized as a cyclooxygenase inhibitor, impacting the synthesis of prostaglandins, which are key mediators of inflammation and pain. ontosight.ainih.govnih.gov Studies have investigated the degree of COX inhibition by this compound, noting it as a weak cyclooxygenase inhibitor in vitro. nih.govnih.gov Research has compared the anti-inflammatory effects of this compound, specifically its anti-oedematous efficacy, to other NSAIDs and even corticosteroids in experimental models. nih.govnih.govresearchgate.net For instance, in a study involving acute postoperative inflammation in calves, this compound's anti-oedematous efficacy was found to be comparable to that of paracetamol, another weak cyclooxygenase inhibitor. nih.govresearchgate.netnih.gov This research contributes to the validation of COX as a relevant target for this compound's observed anti-inflammatory effects.
Further target validation in this compound research has involved assessing its impact on downstream inflammatory markers. Studies have measured the reduction in urinary prostaglandin (B15479496) excretion (specifically PGF2 alpha) following this compound administration, demonstrating its inhibitory effect on prostaglandin synthesis in vivo. nih.gov Additionally, research in experimental bacterial meningitis models in rabbits indicated that this compound's inhibition of cyclooxygenases was effective in reducing inflammation and even permanent sequelae and death, suggesting the relevance of this target in such severe inflammatory conditions. nih.govpsu.eduresearchgate.net
Lead Optimization Strategies Involving this compound
Lead optimization is a crucial phase in drug discovery where the chemical structure of a lead compound is modified to improve its desired properties, such as potency, selectivity, and pharmacokinetic profile. numberanalytics.comresearchgate.net While specific detailed strategies for optimizing this compound derivatives are not extensively documented in the provided search results, the general principles of lead optimization in medicinal chemistry are applicable and have likely guided research in this area.
Optimization efforts for compounds, including potential this compound derivatives, often involve strategies aimed at improving their interaction with the target, enhancing absorption, distribution, metabolism, and excretion (ADME) properties, and reducing potential toxicity. researchgate.netnih.gov
Rational Design Principles for this compound Derivatives
Rational drug design involves using the understanding of a target's structure and mechanism of action to design compounds with improved binding affinity and pharmacological properties. numberanalytics.comnuvisan.com Given that this compound targets cyclooxygenase, rational design principles for its derivatives would likely focus on modifying its chemical structure to optimize its interaction with the active site of the COX enzyme.
The chemical structure of this compound includes an indene (B144670) ring system with a benzoyl group and a carboxylic acid group. ontosight.ai Modifications to these functional groups or the indene core could be explored to influence binding affinity, selectivity for different COX isoforms (COX-1 vs. COX-2), and metabolic stability. For example, altering the substituents on the benzoyl group or modifying the carboxylic acid moiety could impact the compound's interaction with key amino acid residues in the COX active site.
Furthermore, this compound has been shown to exist as enantiomers, (+)-oxindanac and (-)-oxindanac. ontosight.ai Research has indicated that this compound can undergo in vivo racemization in some species. psu.edu Understanding the stereoselectivity of the interaction between each enantiomer and the COX enzyme could inform rational design strategies to synthesize chirally pure or enriched derivatives with potentially improved efficacy or reduced off-target effects. psu.eduresearchgate.net
While specific examples of rationally designed this compound derivatives and their improved properties are not detailed in the search results, the principles of structure-activity relationship (SAR) analysis and bioisosteric replacement are fundamental to such optimization efforts. numberanalytics.comnih.gov SAR studies involve systematically modifying the chemical structure and evaluating the resulting changes in biological activity to understand which parts of the molecule are crucial for its effects.
Preclinical Assessment Frameworks for this compound Derivatives
Preclinical assessment is a critical stage in drug development that involves evaluating the potential efficacy and safety of a drug candidate in laboratory and animal studies before human testing. googleapis.comgoogle.comgoogle.com For this compound and its derivatives, preclinical assessment would involve a range of in vitro and in vivo studies.
In vitro studies would likely include assays to confirm target engagement and assess the potency of COX inhibition. This could involve measuring the inhibition of prostaglandin synthesis in cell-based assays or with isolated enzymes. nih.gov Assessing the selectivity of this compound derivatives for COX-1 versus COX-2 is also a crucial aspect of preclinical evaluation, as selective COX-2 inhibitors are often associated with a lower risk of gastrointestinal side effects.
In vivo preclinical studies in animal models are essential for evaluating the anti-inflammatory and analgesic efficacy of this compound derivatives. Models of acute and chronic inflammation, such as carrageenan-induced oedema, have been used to assess the anti-oedematous activity of this compound. nih.govresearchgate.netnih.gov Studies in animal models of specific diseases, such as bacterial meningitis in rabbits, have also been employed to investigate the potential therapeutic benefits of this compound in more complex inflammatory conditions. nih.govpsu.eduresearchgate.net
Pharmacokinetic studies in animals are also a key part of preclinical assessment, providing information on how this compound and its derivatives are absorbed, distributed, metabolized, and excreted. capes.gov.br These studies help determine appropriate dosing regimens for further testing and can identify potential metabolic liabilities. Research in calves, for example, has investigated the pharmacokinetics of this compound after intravenous administration and correlated plasma concentrations with the inhibition of serum thromboxane (B8750289) B2, an index of platelet cyclo-oxygenase activity. capes.gov.br
Preclinical frameworks also include evaluating the potential for drug-drug interactions and assessing the metabolic fate of the compounds. Studies have investigated the interaction of this compound with other drugs, such as frusemide, in vivo. nih.gov Understanding the metabolic pathways involved in this compound's breakdown is important for predicting its behavior in different species and identifying potential reactive metabolites. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
